Arachidonoyl-L-carnitine (chloride)

Descripción

BenchChem offers high-quality Arachidonoyl-L-carnitine (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arachidonoyl-L-carnitine (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H46NO4+ |

|---|---|

Peso molecular |

448.7 g/mol |

Nombre IUPAC |

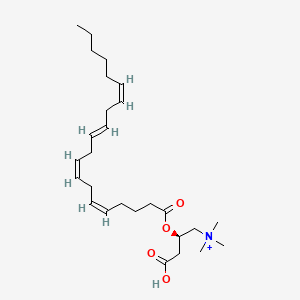

[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium |

InChI |

InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/p+1/b10-9-,13-12+,16-15-,19-18-/t25-/m1/s1 |

Clave InChI |

RBFQHRALHSUPIA-ZEGAFRGUSA-O |

SMILES isomérico |

CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Origen del producto |

United States |

Technical Deep Dive: C20:4 Acylcarnitine in Mitochondrial Beta-Oxidation

The following technical guide provides an in-depth analysis of C20:4 acylcarnitine (Arachidonoylcarnitine), detailing its biochemical role, metabolic pathway, and analytical quantification.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Scientists, Drug Development Professionals

Executive Summary

C20:4 Acylcarnitine (Arachidonoylcarnitine) is the mitochondrial transport ester of arachidonic acid (AA), a polyunsaturated fatty acid (PUFA) critical for cell signaling and membrane fluidity. While often overshadowed by its role as an eicosanoid precursor, the beta-oxidation of AA is a metabolically demanding process. Unlike saturated fatty acids (e.g., Palmitate, C16:0), the oxidation of C20:4 requires a complex series of auxiliary enzymatic reactions to resolve its four cis-double bonds.

Elevated plasma concentrations of C20:4 acylcarnitine are not merely markers of dietary intake but serve as specific biomarkers for mitochondrial metabolic gridlock . Accumulation indicates a bottleneck in the auxiliary oxidation machinery (specifically 2,4-dienoyl-CoA reductase or enoyl-CoA isomerase) or a defect in the carnitine shuttle system (CPT1/CPT2). This guide dissects the molecular mechanisms of C20:4 oxidation and provides a validated LC-MS/MS workflow for its quantification.

Biochemical Mechanism: The "Obstacle Course" of Oxidation

The catabolism of Arachidonic Acid (20:4

The Carnitine Shuttle

Long-chain PUFAs cannot passively diffuse into the mitochondrial matrix.[1] They rely on the carnitine shuttle, a three-step transport system:

-

Activation: Arachidonic acid is converted to Arachidonoyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL) in the outer mitochondrial membrane (OMM).

-

Esterification (CPT1): Carnitine Palmitoyltransferase 1 (CPT1) converts Arachidonoyl-CoA to C20:4 Acylcarnitine , releasing CoA-SH. This is the rate-limiting step.

-

Translocation (CACT): The Carnitine-Acylcarnitine Translocase (SLC25A20) shuttles C20:4 Acylcarnitine across the inner mitochondrial membrane (IMM) in exchange for free carnitine.

-

Re-esterification (CPT2): Carnitine Palmitoyltransferase 2 (CPT2) on the inner face of the IMM regenerates Arachidonoyl-CoA, which enters beta-oxidation.

The Beta-Oxidation Pathway (The Isomerase/Reductase Requirement)

Standard beta-oxidation enzymes (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc.) operate strictly on trans-2-enoyl-CoA intermediates. The naturally occurring cis double bonds of C20:4 disrupt this process, requiring auxiliary enzymes.

Step-by-Step Degradation of C20:4 (

-

Cycle 1: Removal of C1-C2 (Acetyl-CoA).

-

Result: C18:4 (

). -

Problem: The first double bond is now at position 3 (cis-3-enoyl-CoA), which Enoyl-CoA Hydratase cannot bind.

-

Solution:

-Enoyl-CoA Isomerase converts cis-3 to trans-2.[2] Oxidation proceeds.[3][4][5][6][7][8][9][10]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Cycle 2: Removal of C1-C2 (Acetyl-CoA).

-

Result: C16:3 (

).[11] -

Problem: Acyl-CoA Dehydrogenase introduces a trans-2 double bond, creating a 2,4-dienoyl-CoA intermediate (

). This conjugated system inhibits the hydratase. -

Solution:2,4-Dienoyl-CoA Reductase (DECR1) uses NADPH to reduce the

bond, shifting the system to trans-3.[7] Then, Enoyl-CoA Isomerase moves it to trans-2.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Implication: The oxidation of C20:4 consumes reducing equivalents (NADPH) rather than just producing them (FADH2/NADH), making it energetically "expensive" and sensitive to mitochondrial redox state.

Pathway Visualization

The following diagram illustrates the specific enzymatic "detours" required for C20:4 oxidation.

Caption: C20:4 oxidation pathway highlighting the critical roles of Isomerase and Reductase in resolving cis-double bonds.

Diagnostic & Biomarker Utility

Clinical Significance

C20:4 Acylcarnitine levels are a direct readout of the efficiency of the long-chain oxidation machinery .

-

VLCAD Deficiency: While C14:1 is the primary marker, secondary accumulation of longer chains (C16, C18, C20:4) is observed due to upstream blockage.

-

CPT2 Deficiency: Severe accumulation of long-chain acylcarnitines (C16, C18:1, C20:4) occurs because they cannot be converted back to Acyl-CoA in the matrix.

-

Insulin Resistance & Heart Failure: In these conditions, "mitochondrial overload" occurs. The rate of fatty acid entry (CPT1) exceeds the rate of oxidation (TCA cycle/ETC), leading to the accumulation of partially oxidized intermediates, including C20:4 acylcarnitine [1, 2].

Reference Data (Human Plasma)

Note: Values are method-dependent. Always establish internal reference ranges.

| Analyte | Healthy Control ( | CPT2 Deficiency ( | Interpretation |

| C20:4 | 0.02 – 0.15 | > 0.30 | Elevated levels indicate block in long-chain oxidation or transport. |

| C18:1 | 0.50 – 2.50 | > 5.00 | Often co-elevated with C20:4. |

| C16:0 | 0.50 – 3.00 | > 8.00 | Primary marker for CPT2/Translocase defects. |

Analytical Methodology: LC-MS/MS Quantification

The following protocol uses Flow Injection Analysis (FIA) or LC-MS/MS for precise quantification. For C20:4, chromatographic separation is preferred to distinguish it from potential isobaric interferences.

Sample Preparation (Protein Precipitation)

-

Matrix: Plasma, Serum, or Dried Blood Spots (DBS).

-

Internal Standard (IS): Use isotopically labeled d3-C20:4 Acylcarnitine (if available) or d3-C18:0 Acylcarnitine as a surrogate.

-

Protocol:

-

Aliquot 10

L of plasma into a 1.5 mL tube. -

Add 100

L of Methanol containing Internal Standards (approx. 0.05 -

Vortex for 30 seconds; incubate at room temperature for 10 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an HPLC vial. Note: Derivatization with butanol-HCl (forming butyl esters) is optional to increase sensitivity but adds processing time.

-

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear ramp to 98% B

-

8-10 min: Hold 98% B (Elution of C20:4)

-

10-12 min: Re-equilibration

-

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. Acylcarnitines characteristically lose the trimethylamine or the carnitine moiety (85 Da fragment).

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| C20:4 Acylcarnitine | 464.4 | 85.1 | 35 |

| C20:4 Acylcarnitine | 464.4 | 144.1 | 28 |

| d3-C18:0 IS | 427.5 | 85.1 | 35 |

Analytical Workflow Diagram

Caption: Standardized LC-MS/MS workflow for high-throughput C20:4 acylcarnitine quantification.

References

-

Schooneman, M. G., et al. (2013). Acylcarnitines: reflecting or inflicting insulin resistance? Diabetes, 62(1), 1-8. Link

-

Ruiz, M., et al. (2017). Circulating acylcarnitine profile in human heart failure: a surrogate of fatty acid metabolic dysregulation. Scientific Reports, 7, 1-11. Link

-

Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469-477. Link

-

Ramsay, R. R., et al. (2001). The carnitine acyltransferase system: physiology, regulation, and relationship to disease. Chemico-Biological Interactions, 134(3), 127-143. Link

-

Millington, D. S., et al. (1990). Tandem mass spectrometry for the diagnosis of metabolic disease. Journal of Inherited Metabolic Disease, 13(3), 321-324. Link

Sources

- 1. Associations between fatty acid oxidation, hepatic mitochondrial function, and plasma acylcarnitine levels in mice | springermedizin.de [springermedizin.de]

- 2. Enoyl-CoA isomerase - Wikipedia [en.wikipedia.org]

- 3. What is the role of 2,4-dienoyl-CoA reductase in the oxidation of... | Study Prep in Pearson+ [pearson.com]

- 4. microbenotes.com [microbenotes.com]

- 5. jackwestin.com [jackwestin.com]

- 6. mdpi.com [mdpi.com]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. aocs.org [aocs.org]

- 9. aocs.org [aocs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Analysis of the acyl-CoAs that accumulate during the peroxisomal beta-oxidation of arachidonic acid and 6,9,12-octadecatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Divergent Paths of a Fatty Acid and its Carnitine Ester: A Technical Guide to Arachidonic Acid and Arachidonoyl-L-carnitine

Introduction

Within the intricate landscape of lipid biochemistry, two molecules, arachidonic acid (AA) and its O-acylcarnitine ester, Arachidonoyl-L-carnitine, represent a fascinating case of structural similarity yet profound functional divergence. While arachidonic acid is a well-established cornerstone of inflammatory and cell signaling pathways, the roles of long-chain acylcarnitines like Arachidonoyl-L-carnitine are rapidly expanding beyond their classical function in mitochondrial energy metabolism. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, dissecting the core differences between these two molecules from their physicochemical properties and metabolic origins to their distinct physiological and pathophysiological implications. We will explore the nuanced interplay between these compounds and provide detailed experimental methodologies for their differentiation and analysis, offering a holistic understanding of their individual and interconnected roles in cellular biology.

Part 1: Molecular and Physicochemical Properties: A Tale of Two Structures

The fundamental distinction between arachidonic acid and Arachidonoyl-L-carnitine lies in their chemical architecture, which dictates their solubility, transport, and ultimate biological activity.

Arachidonic Acid (AA) is a polyunsaturated omega-6 fatty acid with a 20-carbon backbone and four cis-double bonds.[1][2] Its carboxylic acid head gives it an anionic character at physiological pH, rendering it largely insoluble in aqueous environments.[1] This hydrophobicity necessitates its esterification into phospholipids within cell membranes for storage.[3]

Arachidonoyl-L-carnitine , in contrast, is formed through the esterification of arachidonic acid to the hydroxyl group of L-carnitine.[1] This conjugation introduces a quaternary ammonium group from the carnitine moiety, creating a zwitterionic molecule with significantly altered physicochemical properties. This structural modification enhances its water solubility compared to free arachidonic acid, a critical feature for its role in cellular transport.

| Property | Arachidonic Acid | Arachidonoyl-L-carnitine |

| Molecular Formula | C20H32O2 | C27H45NO4 |

| Molecular Weight | 304.47 g/mol | 447.65 g/mol |

| Chemical Nature | Polyunsaturated fatty acid (anionic) | O-acylcarnitine (zwitterionic) |

| Solubility | Insoluble in water, soluble in organic solvents | Increased water solubility compared to AA |

| Primary Cellular Location | Esterified in membrane phospholipids | Cytosol, mitochondrial matrix |

Part 2: Biosynthesis and Metabolic Interplay: A Dynamic Equilibrium

The synthesis and metabolism of arachidonic acid and Arachidonoyl-L-carnitine are intricately linked, existing in a dynamic equilibrium that is tightly regulated by cellular energy status and signaling cues.

Biosynthesis of Arachidonic Acid

Arachidonic acid is not synthesized de novo in humans and must be obtained from the diet, primarily from linoleic acid, an essential omega-6 fatty acid.[3] The biosynthetic pathway involves a series of desaturation and elongation reactions occurring in the endoplasmic reticulum.

Biosynthesis of Arachidonoyl-L-carnitine

Arachidonoyl-L-carnitine is synthesized from arachidonoyl-CoA, the activated form of arachidonic acid. This reaction is catalyzed by Carnitine Palmitoyltransferase I (CPT I) , an enzyme located on the outer mitochondrial membrane.[4] While named for its affinity for palmitoyl-CoA, CPT I exhibits broad substrate specificity and can esterify a variety of long-chain fatty acyl-CoAs, including arachidonoyl-CoA, to L-carnitine.[1][5]

The Carnitine Shuttle and Metabolic Fates

The primary and most well-understood role of Arachidonoyl-L-carnitine is its function as a carrier molecule in the carnitine shuttle . This shuttle facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for subsequent β-oxidation.

Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, converting Arachidonoyl-L-carnitine back to arachidonoyl-CoA and freeing L-carnitine. The regenerated arachidonoyl-CoA can then enter the β-oxidation spiral to generate acetyl-CoA, which fuels the Krebs cycle for ATP production.

It is this reversible nature of the CPT system that establishes the dynamic equilibrium between free arachidonic acid, its activated form arachidonoyl-CoA, and its transport-competent form, Arachidonoyl-L-carnitine.

Part 4: Experimental Protocols: Differentiating and Quantifying Arachidonic Acid and Arachidonoyl-L-carnitine

The accurate differentiation and quantification of arachidonic acid and Arachidonoyl-L-carnitine are crucial for elucidating their distinct biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation

-

Lipid Extraction: For biological samples (e.g., plasma, cell lysates), perform a lipid extraction using a modified Bligh-Dyer or Folch method with a solvent system such as chloroform:methanol.

-

Internal Standards: Spike the samples with stable isotope-labeled internal standards for both arachidonic acid (e.g., arachidonic acid-d8) and Arachidonoyl-L-carnitine (e.g., Arachidonoyl-L-carnitine-d3) prior to extraction to correct for matrix effects and extraction efficiency.

-

Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE cartridge to remove interfering substances. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the two analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 90:10, v/v).

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. A typical gradient might be:

-

0-1 min: 30% B

-

1-10 min: 30-95% B

-

10-12 min: 95% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode for Arachidonoyl-L-carnitine and negative ion mode for arachidonic acid. A polarity switching method can be employed if the instrument allows.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion pairs (m/z) are selected for each analyte and its internal standard.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Arachidonic Acid | 303.2 | 259.2 | Negative |

| Arachidonic Acid-d8 | 311.2 | 267.2 | Negative |

| Arachidonoyl-L-carnitine | 448.3 | 85.1 | Positive |

| Arachidonoyl-L-carnitine-d3 | 451.3 | 85.1 | Positive |

Note: The specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.

Conclusion

The distinction between arachidonic acid and Arachidonoyl-L-carnitine extends far beyond a simple ester linkage. While arachidonic acid reigns as a primary instigator of the eicosanoid-driven inflammatory cascade, Arachidonoyl-L-carnitine is emerging from the shadow of its metabolic transport role to be recognized as a potent signaling molecule in its own right. Its accumulation under conditions of metabolic stress and its ability to activate pro-inflammatory pathways underscore its potential significance in the pathophysiology of metabolic diseases. For researchers in drug development and the life sciences, a clear understanding of the divergent biological activities and the analytical methods to distinguish these two molecules is paramount for unraveling the complexities of lipid-mediated cellular regulation and identifying novel therapeutic targets.

References

- McCoin, C. S., et al. (2015). Long-chain acylcarnitines and their functions in physiology and pathophysiology. American Journal of Physiology-Endocrinology and Metabolism, 309(11), E923-E933.

- Weng, L., et al. (2016).

- Rutkowsky, J. M., et al. (2014). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 306(12), E1378-E1387.

-

Arachidonic acid. PubChem. Available at: [Link]

-

Arachidonoylcarnitine. PubChem. Available at: [Link]

- McCoin, C. S., et al. (2016). Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. American Journal of Physiology-Cell Physiology, 311(3), C455-C466.

- Dennis, E. A., et al. (2011). Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. Chemical reviews, 111(10), 6130-6185.

- Han, B., et al. (2013). Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor. Analytical biochemistry, 439(2), 128-135.

- Yang, P., et al. (2006). Simultaneous quantification of arachidonic acid metabolites in cultured tumor cells using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Analytical biochemistry, 297(2), 183-190.

- Dambrova, M., et al. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological Reviews, 74(3), 506-551.

- Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. (2023).

- Tallima, H., & El Ridi, R. (2018). Arachidonic acid: Physiological roles and potential health benefits–a review. Journal of advanced research, 11, 33-41.

-

Arachidonic Acid. Wikipedia. Available at: [Link]

-

Carnitine palmitoyltransferase I. Wikipedia. Available at: [Link]

-

Carnitine palmitoyltransferase II. Wikipedia. Available at: [Link]

- McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system. From concept to molecular analysis. European journal of biochemistry, 244(1), 1-14.

- Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell metabolism, 7(1), 45-56.

- Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. (2007). Rapid Communications in Mass Spectrometry, 21(23), 3867-3874.

- UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. (2021). Frontiers in Physiology, 12, 706821.

- Weng, L., et al. (2016).

-

Weng, L., et al. (2015). Biosynthetic and metabolizing pathway of arachidonic acid. ResearchGate. Available at: [Link]

Sources

- 1. science.rsu.lv [science.rsu.lv]

- 2. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 3. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 4. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Arachidonoyl-L-carnitine CAS 36816-11-2 chemical properties

An In-Depth Technical Guide to Arachidonoyl-L-carnitine (CAS 36816-11-2)

Introduction

Arachidonoyl-L-carnitine, an ester conjugate of L-carnitine and the omega-6 polyunsaturated fatty acid arachidonic acid, is a significant long-chain acylcarnitine metabolite. It plays a crucial role in cellular energy metabolism, specifically in the transport of arachidonic acid into the mitochondrial matrix for subsequent β-oxidation.[[“]][2][3] As an endogenous molecule, its circulating levels can serve as a valuable biomarker for assessing the state of fatty acid metabolism and identifying perturbations in various metabolic pathways. This guide provides a comprehensive overview of the chemical properties, analytical methodologies, biochemical functions, and handling considerations for Arachidonoyl-L-carnitine, tailored for researchers and professionals in drug development and metabolic studies.

Chemical Identity and Physicochemical Properties

Arachidonoyl-L-carnitine is classified as an O-acylcarnitine.[4][5] Its structure comprises the quaternary ammonium compound L-carnitine esterified with arachidonic acid, a 20-carbon fatty acid with four cis-double bonds.

-

IUPAC Name: (3R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate[4]

-

Synonyms: Arachidonoylcarnitine, C20:4(n-6) carnitine, L-Arachidonoylcarnitine, CAR 20:4[4][6][7]

Physicochemical Data Summary

The key properties of Arachidonoyl-L-carnitine are summarized in the table below. Note that some properties may refer to the chloride salt form (CAS 2133455-98-6), which is commonly used for improved handling and solubility.

| Property | Value | Source(s) |

| Molecular Formula | C27H45NO4 | [4] |

| Molecular Weight | 447.6 g/mol | [4][5] |

| Appearance | Typically supplied as a solution (e.g., in ethanol or chloroform) or as a neat solid/oil. | [7] |

| Solubility | Soluble in Ethanol (30 mg/ml), DMF (20 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 10 mg/ml). | [7] |

| Optical Activity | [α]/D -13±3°, c = 0.1 in methanol | |

| Purity (as standard) | ≥90% or ≥95.0% (LC/MS) | [7] |

| Storage Temperature | -20°C or -80°C for long-term storage. | [7] |

| Stability | Stable for ≥ 2 years when stored properly at -80°C. | [7] |

Synthesis and Availability

Arachidonoyl-L-carnitine is formed endogenously through the action of carnitine acyltransferases, which catalyze the esterification of L-carnitine with arachidonoyl-CoA.[9] For research and analytical purposes, it is chemically synthesized. While detailed proprietary synthesis protocols are not publicly available, the general principle involves the reaction of L-carnitine with an activated form of arachidonic acid, such as its acyl chloride.[9]

Commercially, it is available as an analytical standard, often in solution to improve stability and ease of handling.[6][7] Isotopically labeled versions, such as Arachidonoyl-L-carnitine-d3, are also available for use as internal standards in quantitative mass spectrometry-based assays.[10][11]

Analytical Methodologies

The accurate quantification of Arachidonoyl-L-carnitine in biological matrices is critical for metabolic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[12]

Workflow for LC-MS/MS Quantification

Caption: General workflow for Arachidonoyl-L-carnitine quantification.

Detailed Protocol: Quantification in Biological Samples via LC-MS/MS

This protocol is a synthesized example based on established methods for acylcarnitine analysis.[9][12][13]

-

Sample Preparation (Plasma):

-

To a 1.5 mL polypropylene tube, add 50 µL of plasma sample, standard, or quality control (QC).

-

Add 50 µL of an internal standard (IS) working solution (e.g., Arachidonoyl-L-carnitine-d3 in water or methanol) to all tubes.

-

Induce protein precipitation by adding 100-200 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 13,000 RPM) for 5-10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

Liquid Chromatography (LC):

-

Rationale: Chromatographic separation is essential to resolve Arachidonoyl-L-carnitine from isomers and other matrix components that could interfere with mass spectrometric detection. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for polar molecules like carnitines.[12]

-

Column: HILIC column (e.g., Zorbax SB-CN, 2.1 x 100 mm, 3.5-µm).[13]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[13]

-

Mobile Phase B: Acetonitrile or Methanol.[13]

-

Flow Rate: 300 µL/min.[13]

-

Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.

-

Autosampler Temperature: Kept cool, e.g., 12°C, to maintain sample integrity.[13]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Rationale: MS/MS provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): The protonated molecular ion [M+H]+ of Arachidonoyl-L-carnitine (m/z 448.3).

-

Product Ion (Q3): A characteristic fragment ion, typically m/z 85, which corresponds to the butanoyl-trimethylamine moiety after neutral loss of the acyl chain.[9]

-

MRM Transition: m/z 448.3 → 85.0.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards. The concentration of Arachidonoyl-L-carnitine in the unknown samples is then calculated from this curve.

-

Biochemical Role and Mechanism of Action

The primary function of L-carnitine and its acyl esters is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[[“]][2][3][14] This process, known as the carnitine shuttle, is indispensable for energy production from fats, particularly in high-energy-demand tissues like cardiac and skeletal muscle.[2]

Arachidonoyl-L-carnitine is the specific transport form for arachidonic acid. The mechanism involves a series of enzymatic steps:

-

Activation: In the cytosol, arachidonic acid is first activated to arachidonoyl-CoA by acyl-CoA synthetases.

-

Esterification: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the arachidonoyl group from CoA to L-carnitine, forming Arachidonoyl-L-carnitine and releasing free CoA.[2]

-

Translocation: The newly formed Arachidonoyl-L-carnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

-

Re-esterification: Inside the matrix, carnitine palmitoyltransferase II (CPT2) transfers the arachidonoyl group back to mitochondrial CoA, reforming arachidonoyl-CoA.[2]

-

β-Oxidation: The regenerated arachidonoyl-CoA is now available for β-oxidation to produce acetyl-CoA, which enters the Krebs cycle for ATP generation. The released L-carnitine is shuttled back to the cytosol by CACT.

Beyond its transport role, the carnitine system helps to buffer the intramitochondrial acyl-CoA/CoA ratio. By converting accumulating acyl-CoAs to acylcarnitines, it frees up CoA for other metabolic processes and helps remove potentially toxic acyl groups from the mitochondria.[14][15]

The Carnitine Shuttle for Arachidonic Acid

Caption: Role of Arachidonoyl-L-carnitine in the mitochondrial carnitine shuttle.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of Arachidonoyl-L-carnitine, particularly given the susceptibility of its polyunsaturated acyl chain to oxidation.

-

Solid/Neat Form: Store in a tightly sealed container, protected from light, at -20°C. Due to the hygroscopic nature of carnitine derivatives, minimizing exposure to ambient air is crucial.[16]

-

Solutions: For long-term storage, solutions should be kept at -80°C.[7] Stability in solution is pH-dependent; acylcarnitines are most stable in neutral to slightly acidic conditions (pH 3-7). Hydrolysis of the ester bond to L-carnitine and arachidonic acid is accelerated at basic pH.[16] For experimental use, it is advisable to prepare fresh working solutions from a frozen stock.[16]

-

Dried Blood Spots: Studies on other acylcarnitines in dried blood spots show that while some are stable, many long-chain species tend to decay over time, even with refrigerated or frozen storage.[17] This underscores the importance of prompt analysis after sample collection.

Safety and Toxicology

Specific toxicity data for Arachidonoyl-L-carnitine is not extensively documented in public literature. However, the safety profile can be inferred from studies on L-carnitine, its parent compound.

-

L-Carnitine Safety: L-carnitine is generally considered safe. Chronic supplementation at doses up to 2000 mg/day is well-tolerated in healthy adults.[18][19] Higher doses have been tested without significant adverse effects, though long-term data is limited.[18][19]

-

General Handling: As a laboratory chemical, standard precautions should be taken. It may cause skin, eye, and respiratory irritation.[20] It is intended for research use only and is not for human or veterinary use.[7]

-

Regulatory Context: L-carnitine L-tartrate has been determined to be Generally Recognized as Safe (GRAS) for use in infant formula by the FDA, indicating a high degree of safety for the carnitine moiety.[21]

Applications in Research

-

Analytical Standard: Its primary use is as a certified analytical standard for the precise quantification of endogenous Arachidonoyl-L-carnitine in various biological samples, including plasma, tissues, and cultured cells.[6]

-

Metabolic Biomarker: Levels of Arachidonoyl-L-carnitine and other acylcarnitines are analyzed in metabolomics studies to investigate inborn errors of metabolism, mitochondrial dysfunction, and metabolic diseases such as diabetes and cardiovascular conditions.[9] Altered levels can indicate flux changes or blocks in the fatty acid oxidation pathway.

References

- Arachidonyl-L-carnitine analytical standard | 36816-11-2. Sigma-Aldrich.

- Arachidonoylcarnitine | C27H45NO4 | CID 136212424. PubChem - NIH.

- Arachidonoyl-L-carnitine (chloride) (CAS 2133455-98-6). Cayman Chemical.

- Arachidonoyl-L-carnitine-d3 (may contain up to 1% of d0) | CAS No. 36816-11-2(Unlabelled). Clearsynth.

- CAS 36816-11-2 Arachidonyl-L-carnitine. Howei Pharm.

- Arachidonoyl-L-carnitine-d3 (may contain up to 1%). Stable-Isotopes.

- O-arachidonoylcarnitine | C27H45NO4 | CID 71464486. PubChem - NIH.

- Arachidonoyl-L-carnitine (chloride)

- GRAS Notice No. GRN 000993.

- L-Carnitine Material Safety D

- Arachidonyl-L-carnitine-(N-methyl-d3) analytical standard. MilliporeSigma.

- Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. PMC - NIH.

- Arachidonyl-L-carnitine analytical standard 36816-11-2. Sigma-Aldrich.

- Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with tre

- Risk assessment for carnitine. PubMed.

- What is L-Carnitine mechanism of action?. Consensus.

- l-carnitine: Nutrition, pathology, and health benefits. PMC - NIH.

- The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initi

- Risk assessment for carnitine.

- Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. bevital.

- An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC - NIH.

- long-term stability and storage of Acetyl-L-Carnitine for research. Benchchem.

- A new sensitive high-performance liquid chromatographic procedure for the determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma.

- Arachidonoyl-L-carnitine (chloride)

- L-Carnitine. Linus Pauling Institute.

- L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. PMC - NIH.

- What is the mechanism of action of L-carnitine (Levocarnitine)?. Dr.Oracle.

- Carnitine Biosynthesis Chemical Structure, Functions and Regulation.

- L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis P

- Large Scale Bioprocess for the Production of Optically Pure L-Carnitine.

Sources

- 1. consensus.app [consensus.app]

- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. droracle.ai [droracle.ai]

- 4. Arachidonoylcarnitine | C27H45NO4 | CID 136212424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. O-arachidonoylcarnitine | C27H45NO4 | CID 71464486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Arachidonyl- L -carnitine analytical standard 36816-11-2 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. CAS 36816-11-2 Arachidonyl-L-carnitine - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clearsynth.com [clearsynth.com]

- 11. stable-isotopes.com [stable-isotopes.com]

- 12. bevital.no [bevital.no]

- 13. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Risk assessment for carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. szabo-scandic.com [szabo-scandic.com]

- 21. fda.gov [fda.gov]

Technical Guide: Metabolic Conversion of Arachidonoyl-CoA to Arachidonoylcarnitine

Executive Summary

The conversion of Arachidonoyl-CoA (C20:4-CoA) to Arachidonoylcarnitine is a pivotal checkpoint in lipid metabolism, serving as the gatekeeper between the oxidative fate of arachidonic acid (AA) and its preservation for eicosanoid signaling. While Carnitine Palmitoyltransferase 1 (CPT1) is classically described using palmitate (C16:0) as the model substrate, the handling of polyunsaturated fatty acids (PUFAs) like arachidonate presents unique kinetic and structural challenges.

This guide provides a comprehensive technical analysis of this specific metabolic step, detailing the enzymatic mechanism, allosteric regulation by Malonyl-CoA, and validated LC-MS/MS quantification workflows. It is designed for researchers investigating immunometabolism, mitochondrial bioenergetics, and metabolic oncology.

Part 1: Mechanistic Enzymology

The Reaction Coordinate

The transformation is a reversible transesterification catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane (OMM). This step commits arachidonic acid to mitochondrial entry, effectively removing it from the cytosolic pool available for cyclooxygenases (COX) and lipoxygenases (LOX).

Reaction Stoichiometry:

Structural Specificity & Kinetics

Unlike saturated fatty acids (e.g., Palmitoyl-CoA), Arachidonoyl-CoA possesses four cis-double bonds, creating a rigid, kinked "hairpin" structure.

-

Enzyme Isoforms:

-

CPT1A (Liver): Exhibits broad specificity.[1] Kinetic studies suggest

for Arachidonoyl-CoA is comparable to Palmitoyl-CoA, though the -

CPT1B (Muscle): Highly sensitive to Malonyl-CoA inhibition; less efficient at processing C20:4 compared to C16:0.

-

CPT1C (Brain): minimal catalytic activity; functions primarily in ER-based regulation.

-

Expert Insight: The "kinked" tail of C20:4 requires greater conformational flexibility within the CPT1 acyl-binding tunnel. This structural constraint explains why arachidonic acid is preferentially re-esterified into phospholipids (via ACSL4/LPLATs) rather than oxidized, unless metabolic stress forces the CPT1 pathway.

Pathway Visualization

The following diagram illustrates the compartmentalized flow of Arachidonoyl-CoA.

Figure 1: The CPT1-mediated gating of Arachidonoyl-CoA at the Outer Mitochondrial Membrane.[2] Note the inhibitory control by Malonyl-CoA.[2][3][4][5]

Part 2: Biological Regulation (The Control Logic)

The Malonyl-CoA Switch

The primary regulator of this pathway is Malonyl-CoA.

-

Mechanism: Malonyl-CoA binds to the regulatory domain of CPT1 (N-terminus), inducing a conformational change that lowers the enzyme's affinity for Acyl-CoA.

-

C20:4 Specificity: Research indicates that CPT1 sensitivity to Malonyl-CoA is substrate-dependent. The inhibition constant (

) is often lower for CPT1B when processing complex lipids like Arachidonoyl-CoA, meaning it is more easily shut down by fed-state signals (high insulin/glucose) than the oxidation of shorter saturated fats.

Membrane Lipid Environment

The catalytic efficiency of CPT1 is modulated by the fluidity of the OMM.

-

Causality: High levels of cholesterol or saturated phospholipids in the OMM decrease membrane fluidity, which can sterically hinder the access of the bulky Arachidonoyl-CoA to the CPT1 active site.

-

Implication: In metabolic diseases (NASH/NAFLD), altered membrane composition may selectively impair the oxidation of PUFAs, leading to the accumulation of cytosolic Arachidonoyl-CoA and subsequent inflammatory signaling.

Part 3: Analytical Methodologies

To rigorously study this pathway, precise quantification of the product (Arachidonoylcarnitine) is required. Standard colorimetric assays (DTNB) measure total CPT1 activity but cannot distinguish between substrates. LC-MS/MS is the gold standard.

LC-MS/MS Quantification Protocol

This workflow utilizes Multiple Reaction Monitoring (MRM) to specifically detect the C20:4 carnitine ester.

Target Analyte: Arachidonoylcarnitine (C20:4-Carnitine)

Molecular Formula:

Table 1: Mass Spectrometry Parameters

| Parameter | Setting | Notes |

| Ionization Mode | ESI Positive (+) | Carnitine moiety ionizes readily in positive mode. |

| Precursor Ion (Q1) | 448.3 m/z | |

| Product Ion (Q3) | 85.1 m/z | Characteristic fragment of the carnitine backbone. |

| Secondary Product | 144.1 m/z | Alternative fragment for confirmation. |

| Cone Voltage | 30-40 V | Optimized for precursor stability. |

| Collision Energy | 25-35 eV | Sufficient to cleave the ester bond. |

| Column | C18 or HILIC | HILIC provides better retention for polar carnitines. |

Experimental Workflow Visualization

The following DOT diagram outlines the extraction and analysis pipeline.

Figure 2: Validated workflow for the extraction and targeted MRM quantification of Arachidonoylcarnitine.

Part 4: Experimental Protocol (In Vitro Activity Assay)

For researchers needing to measure the rate of this specific conversion, a modified spectrophotometric assay is recommended.

Protocol: CPT1 Activity Assay (Arachidonoyl-CoA Specific)

Principle: This assay measures the release of free Coenzyme A (CoA-SH) as CPT1 transfers the arachidonoyl group to carnitine. The free thiol group of CoA reacts with DTNB (Ellman's Reagent) to form TNB-, which absorbs at 412 nm.

Reagents:

-

Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM Sucrose, 40 mM KCl, pH 7.4.

-

Substrate: 50 µM Arachidonoyl-CoA (Sigma-Aldrich or Avanti Polar Lipids). Note: Keep on ice; C20:4 oxidizes rapidly.

-

Co-Substrate: 1 mM L-Carnitine.

-

Detection: 0.1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Inhibitor (Control): 100 µM Etomoxir (specific CPT1 inhibitor).

Step-by-Step Methodology:

-

Isolation: Isolate mitochondria from fresh tissue (liver/muscle) using differential centrifugation. Resuspend in Buffer.

-

Baseline: In a quartz cuvette, mix Buffer, DTNB, and Mitochondrial protein (50 µg).

-

Acyl-CoA Addition: Add 50 µM Arachidonoyl-CoA. Monitor absorbance at 412 nm for 2 minutes to establish baseline deacylase activity.

-

Initiation: Add 1 mM L-Carnitine to start the CPT1 reaction.

-

Measurement: Monitor

for 3-5 minutes. -

Calculation:

(Where 13.6 is the extinction coefficient of TNB in mM

Critical Quality Attribute (CQA): Because Arachidonoyl-CoA acts as a detergent at high concentrations, do not exceed 75 µM, as this will disrupt the mitochondrial membrane and artificially inflate activity or solubilize the enzyme.

References

-

McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system.[1][3][4][5][6] From concept to molecular analysis. European Journal of Biochemistry. Link

-

Violante, S., et al. (2013). Carnitine palmitoyltransferase 1A (CPT1A) deficiency: Diagnosis, management, and newborn screening. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

-

Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism. Link

-

Ramsay, R. R., et al. (2001). Carnitine acyltransferases: Structure, function, and regulation. International Journal of Cardiology. Link

-

Agilent Technologies. (2020). Quantitative Analysis of Acylcarnitines in Human Plasma by LC/MS/MS. Application Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The brain-specific carnitine palmitoyltransferase-1c regulates energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of Hepatic Carnitine Palmitoyl Transferase-I (CPT-I) Impairs Fatty Acid Beta-Oxidation in Rats Fed a Methionine-Choline Deficient Diet | PLOS One [journals.plos.org]

- 4. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Knockdown of carnitine palmitoyltransferase I (CPT1) reduces fat body lipid mobilization and resistance to starvation in the insect vector Rhodnius prolixus [frontiersin.org]

- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

Application Note: High-Sensitivity Analysis of Arachidonoylcarnitine (C20:4) in Human Plasma using HILIC-MS/MS

Introduction

Arachidonoylcarnitine (C20:4) is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is formed during the transport of arachidonic acid, a key polyunsaturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation.[1] The concentration of C20:4 and other long-chain acylcarnitines in biological fluids such as plasma is of significant interest to researchers and clinicians. Aberrant levels of these metabolites can serve as biomarkers for a range of inherited metabolic disorders, including fatty acid oxidation defects, and have also been implicated in complex diseases like type 2 diabetes and cardiovascular conditions.[2][3]

The analysis of long-chain acylcarnitines presents a significant analytical challenge. Their amphipathic nature, with a polar carnitine head group and a long, nonpolar acyl chain, makes them difficult to retain and resolve using conventional reversed-phase liquid chromatography (RPLC).[4] Furthermore, the presence of numerous isomers and their low endogenous concentrations in complex biological matrices necessitate a highly sensitive and selective analytical approach.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the analysis of polar and amphipathic molecules like acylcarnitines.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7] This approach offers superior retention for acylcarnitines compared to RPLC and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[8]

This application note provides a comprehensive and detailed protocol for the sensitive and robust quantification of arachidonoylcarnitine (C20:4) in human plasma using a HILIC-MS/MS method. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable workflow for the analysis of this critical long-chain acylcarnitine.

Principles of HILIC Separation for Acylcarnitines

The retention mechanism in HILIC is multifaceted, involving a combination of partitioning, adsorption, and weak electrostatic interactions.[9] For a zwitterionic molecule like C20:4 acylcarnitine, these interactions are crucial for achieving chromatographic separation.

-

Partitioning: The primary retention mechanism in HILIC is the partitioning of the analyte between the bulk mobile phase (high in organic solvent, typically acetonitrile) and a water-enriched layer that forms on the surface of the polar stationary phase. The polar carnitine moiety of C20:4 preferentially partitions into this aqueous layer, leading to its retention.

-

Adsorption: The polar functional groups on the HILIC stationary phase (e.g., silanols on a silica column, or amide/diol groups on bonded phases) can interact with the polar groups of the analyte through hydrogen bonding.

-

Electrostatic Interactions: The permanently positively charged quaternary amine of the carnitine group and the negatively charged carboxylate group can engage in weak electrostatic interactions with charged sites on the stationary phase, further influencing retention and selectivity.

The long C20:4 acyl chain, being hydrophobic, has a lesser affinity for the polar stationary phase and resides primarily in the organic-rich mobile phase. The overall retention is therefore a balance of these interactions, heavily influenced by the polar head group.

Caption: Experimental workflow for C20:4 acylcarnitine analysis.

Results and Discussion

Expected Chromatographic Performance: Under the proposed HILIC conditions, C20:4 acylcarnitine is expected to be well-retained and exhibit a symmetrical peak shape. The retention time will be influenced by the specific HILIC stationary phase used. Due to its long acyl chain, it will likely elute later than short- and medium-chain acylcarnitines but may have overlapping retention with other long-chain species, necessitating the high selectivity of MS/MS detection.

Linearity and Sensitivity: The method should be validated for linearity over the expected physiological concentration range of C20:4 acylcarnitine in human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring accurate quantification. The high organic mobile phase used in HILIC typically enhances ESI efficiency, leading to excellent sensitivity, with limits of quantification in the low ng/mL range or below being achievable. Selectivity and Specificity: The combination of HILIC separation and MRM detection provides excellent selectivity. While HILIC can separate acylcarnitines based on the polarity of their head group and, to some extent, the length of the acyl chain, the MRM transitions are highly specific to the precursor-product ion pair of interest. This minimizes interferences from other endogenous plasma components. The use of a qualifier ion further enhances the specificity of the assay.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | - Secondary interactions with active sites on the column. - Mismatch between sample solvent and mobile phase. - Column degradation. | - Ensure the sample is dissolved in a solvent with a high organic content, similar to the initial mobile phase. - Adjust mobile phase pH or buffer concentration to minimize unwanted ionic interactions. - Replace the guard column or analytical column if it has deteriorated. |

| Low or No Retention | - Insufficient column equilibration. - Mobile phase composition has too high an aqueous content. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions (at least 10-15 column volumes). - Increase the percentage of acetonitrile in the initial mobile phase. |

| Carryover | - Strong adsorption of the long-chain acylcarnitine to the column or LC system components. | - Implement a more rigorous needle wash protocol in the autosampler, using a strong solvent like isopropanol. - Inject blank samples after high-concentration samples to assess and mitigate carryover. [9] - Consider using a different HILIC stationary phase with lower adsorptive properties. |

| Retention Time Drift | - Changes in mobile phase composition. - Inadequate column temperature control. - Column equilibration issues between injections. | - Prepare fresh mobile phase daily. - Ensure the column oven is stable at the set temperature. - Increase the re-equilibration time at the end of the gradient. |

Conclusion

This application note details a robust and sensitive HILIC-MS/MS method for the quantitative analysis of arachidonoylcarnitine (C20:4) in human plasma. The described protocol, from sample preparation to optimized chromatographic and mass spectrometric conditions, provides a reliable framework for researchers in metabolic disease, clinical diagnostics, and drug development. The inherent advantages of HILIC for retaining polar analytes, combined with the specificity of tandem mass spectrometry, overcome the challenges associated with analyzing long-chain acylcarnitines. By following the detailed steps and troubleshooting guidance provided, laboratories can achieve accurate and reproducible quantification of this important biomarker, facilitating a deeper understanding of its role in health and disease.

References

-

Gao, X., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry, 32(5), 1236-1246. Available at: [Link]

-

SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available at: [Link]

-

Isaguirre, A. C., et al. (2013). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Journal of Chromatography B, 932, 12-18. Available at: [Link]

-

Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Available at: [Link]

-

Wang, M., et al. (2019). A simple and precise method for measurement of serum free carnitine and acylcarnitines by isotope dilution HILIC-ESI-MS/MS. International Journal of Mass Spectrometry, 445, 116208. Available at: [Link]

-

Jiang, H., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of β-oxidation in mice. Rapid Communications in Mass Spectrometry, 22(12), 1851-1858. Available at: [Link]

-

Gkika, E., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414(9), 3095-3108. Available at: [Link]

-

Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. Available at: [Link]

-

LCGC International. (2020). Making HILIC Work for You—Column Selection. Available at: [Link]

-

Agilent Technologies. (n.d.). Development of an MRM method. Available at: [Link]

-

Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides. Available at: [Link]

-

SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available at: [Link]

-

Agilent Technologies. (2023). How does your HILIC Method Stack Up? Optimization and Comparison of Common HILIC Columns, Mobile Phases, and Additives for Metabolomics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136212424, Arachidonoylcarnitine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71464486, O-arachidonoylcarnitine. Available at: [Link]

-

FooDB. (2010). Showing Compound Carnitine (FDB000571). Available at: [Link]

-

MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Available at: [Link]

-

Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1971-1983. Available at: [Link]

-

Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444899, Arachidonic Acid. Available at: [Link]

-

FooDB. (2010). Showing Compound L-carnitine (FDB000572). Available at: [Link]

Sources

- 1. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img1.17img.cn [img1.17img.cn]

- 4. sciex.com [sciex.com]

- 5. bevital.no [bevital.no]

- 6. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multiple Reaction Monitoring (MRM)-Profiling with Biomarker Identification by LC-QTOF to Characterize Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Precision Quantitation of Arachidonoyl-L-carnitine (C20:4) via LC-MS/MS

[1][2][3]

Executive Summary

Arachidonoyl-L-carnitine (C20:4-CN) is a long-chain acylcarnitine intermediate critical to mitochondrial fatty acid

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitation of C20:4-CN in biological matrices (plasma/tissue). Unlike generic acylcarnitine methods, this protocol addresses the specific hydrophobic challenges of long-chain polyunsaturated species, ensuring optimal recovery and chromatographic resolution from isobaric interferences.

Scientific Background & Mechanism[4]

Biological Significance

Acylcarnitines facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane.[1][2][3][4] While short-chain species (C2, C4) reflect general flux, long-chain species like C20:4-CN are specific indicators of the metabolism of arachidonic acid, a precursor to eicosanoids (prostaglandins, leukotrienes). Dysregulation of C20:4-CN is observed in fatty acid oxidation disorders (FAODs), insulin resistance, and ischemia-reperfusion injury.

Mass Spectrometry Fragmentation Logic

To develop a high-fidelity MRM (Multiple Reaction Monitoring) method, understanding the collision-induced dissociation (CID) pathway is non-negotiable.

Acylcarnitines typically ionize as singly charged protonated species

-

Precursor Ion:

448.3 (C27H46NO4 -

Dominant Product Ion (Quantifier):

85.0. This fragment corresponds to the characteristicngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Secondary Product Ion (Qualifier):

60.1. Corresponds to the trimethylamine group

Figure 1: Fragmentation Pathway of Arachidonoyl-L-carnitine

Caption: CID fragmentation pathway for Arachidonoyl-L-carnitine showing the generation of the universal acylcarnitine fragment (m/z 85) and the trimethylamine fragment (m/z 60).

Experimental Protocol

Reagents and Standards

-

Analytes: Arachidonoyl-L-carnitine chloride (Standard).

-

Internal Standard (IS): Palmitoyl-L-carnitine-d3 (C16:0-d3) is recommended if C20:4-d3 is unavailable, due to similar retention characteristics on Reverse Phase columns.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Rationale: C20:4-CN is highly hydrophobic. Liquid-Liquid Extraction (LLE) can be inconsistent due to lipid trapping. Protein precipitation with high organic content ensures solubilization of the long hydrophobic tail.

-

Thaw plasma/tissue homogenate on ice.

-

Aliquot 50

L of sample into a 1.5 mL Eppendorf tube. -

Add 10

L of Internal Standard solution (1 -

Precipitate by adding 340

L of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.-

Note: The acid helps stabilize the acylcarnitine ester bond.

-

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to complete precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200

L of supernatant to an autosampler vial. -

Inject directly or dry down and reconstitute in 50% MeOH if concentration is required (rarely needed for C20:4 due to high sensitivity).

LC-MS/MS Conditions

Liquid Chromatography (LC)[5][1][3][4][6][7][8]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: C18 Reverse Phase.[9]

-

Recommendation: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8

m) or Waters BEH C18. -

Why: HILIC is excellent for free carnitine and short chains (C2, C4), but C20:4 is too hydrophobic and elutes in the void or requires excessively long equilibration in HILIC. C18 provides superior retention and peak shape for long-chain species.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[10]

-

Mobile Phase B: 100% Methanol + 0.1% Formic Acid (or ACN/MeOH 50:50).

-

Flow Rate: 0.4 mL/min.[11]

-

Column Temp: 50°C (Improves mass transfer for lipids).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold (Desalting) |

| 0.50 | 5 | Start Ramp |

| 5.00 | 98 | Elution of Long Chains |

| 7.00 | 98 | Wash |

| 7.10 | 5 | Re-equilibration |

| 9.00 | 5 | End of Run |

Mass Spectrometry (MS)[5][1][3][4][7][8][9][11][12]

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[5][13][4][7]

-

Source Parameters (Generic - Optimize for instrument):

-

Capillary Voltage: 3.5 kV[5]

-

Desolvation Temp: 400°C

-

Desolvation Gas: 800 L/hr

-

Cone Voltage: 30-40 V

-

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone (V) | Collision Energy (eV) | Type |

| C20:4-Carnitine | 448.3 | 85.0 | 50 | 35 | 28 | Quantifier |

| C20:4-Carnitine | 448.3 | 60.1 | 50 | 35 | 20 | Qualifier |

| C16:0-d3-Carnitine (IS) | 403.4 | 85.0 | 50 | 35 | 28 | IS Quant |

Note: Collision energies are instrument-dependent. Perform a "ramping" experiment (e.g., 15 to 45 eV) to pinpoint the maximum intensity for your specific QQQ platform.

Workflow Visualization

Figure 2: End-to-End Analytical Workflow

Caption: Step-by-step workflow from sample extraction to data analysis for Arachidonoyl-L-carnitine quantification.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

Linearity: Construct a calibration curve ranging from 1 nM to 1000 nM. C20:4-CN is typically found in low nanomolar concentrations in plasma. Ensure

.[1][9] -

Matrix Effects: Compare the slope of the calibration curve in solvent vs. extracted plasma matrix. If the difference is >20%, matrix effect is significant.

-

Mitigation: Use the deuterated internal standard (C16-d3) to correct for ionization suppression/enhancement.

-

-

Carryover: Inject a blank solvent immediately after the highest standard. The peak area in the blank should be <20% of the LLOQ (Lower Limit of Quantitation).

-

Tip: Long-chain acylcarnitines are "sticky." If carryover is observed, add a needle wash step with Isopropanol/Acetone (50:50).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression or poor solubility. | Switch to 100% MeOH for precipitation (ACN can precipitate some lipids). Ensure source temp is high (400°C+). |

| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase pH is acidic (0.1% Formic Acid). Use end-capped C18 columns. |

| Retention Time Shift | Column contamination or temp fluctuation. | Flush column with Isopropanol. Use a column oven to stabilize temperature at 50°C. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136212424, Arachidonoylcarnitine. Retrieved from [Link]

-

MassBank of North America. Mass Spectrum of Arachidonoyl-L-carnitine (MoNA ID: MoNA019916). Retrieved from [Link]

- Koves, T. R., et al. (2008).Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism. (Foundational mechanism for acylcarnitine profiling).

-

Minkler, P. E., et al. (2015). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[3] (Source for general acylcarnitine extraction protocols).

Sources

- 1. research.unipd.it [research.unipd.it]

- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. bevital.no [bevital.no]

- 11. bevital.no [bevital.no]

- 12. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 13. Arachidonoylcarnitine | C27H45NO4 | CID 136212424 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimized Protein Precipitation Protocols for Acylcarnitine Profiling in Serum

Introduction & Scientific Context

Acylcarnitines are critical intermediates in mitochondrial fatty acid

While traditional newborn screening relies on flow-injection analysis (FIA) with butyl ester derivatization, modern drug development and research profiling increasingly demand LC-MS/MS methods of native (underivatized) acylcarnitines . This approach allows for the separation of isobaric isomers (e.g., C4-butyryl vs. C4-isobutyryl) and simplifies sample preparation.

However, serum is a complex matrix. Albumin and lipoproteins bind hydrophobic long-chain acylcarnitines, while endogenous esterases can rapidly hydrolyze short-chain species. This guide presents two optimized protein precipitation (PPT) protocols designed to balance extraction efficiency , protein removal , and analyte stability .

Principle of the Method

Protein precipitation works by altering the solvation potential of the solvent. Adding a water-miscible organic solvent (Methanol or Acetonitrile) to serum reduces the dielectric constant of the mixture. This displaces water from the hydrophobic patches of proteins, causing aggregation and precipitation.

-

Methanol (MeOH): Creates a "softer" precipitate. It is excellent for solubilizing polar short-chain acylcarnitines but leaves more residual protein than acetonitrile.

-

Acetonitrile (ACN): A stronger denaturant that produces a denser pellet and cleaner supernatant. However, it can cause on-column peak distortion for early eluters if not evaporated or diluted, due to solvent strength mismatch.

Experimental Choice: Why Acidification?

We recommend acidified precipitation solvents for acylcarnitine profiling.

-

Stabilization: Low pH inhibits serum esterases, preventing the hydrolysis of labile acylcarnitines (e.g., Acetylcarnitine -> Carnitine).

-

Ionization: Formic acid promotes the formation of

ions, pre-conditioning the sample for positive mode ESI.

Reagents & Equipment

Reagents

-

LC-MS Grade Methanol (MeOH) [1]

-

LC-MS Grade Acetonitrile (ACN)

-

Formic Acid (FA): High purity (98%+).

-

Deionized Water: 18.2 MΩ·cm.

-

Internal Standards (IS): Deuterated acylcarnitine mix (e.g., C2-d3, C8-d3, C16-d3).[2] Crucial for correcting matrix effects.

Equipment

-

Centrifuge: Refrigerated (4°C), capable of

. -

Vortex Mixer: High-speed.[3]

-

Nitrogen Evaporator: (Optional, for Protocol B).

-

LC-MS/MS System: e.g., Triple Quadrupole or Q-TOF.

Protocol A: High-Throughput Methanol Precipitation

Best for: Large cohorts, targeted metabolomics, and preventing solvent-mismatch issues for polar analytes.

Workflow Diagram

Caption: Protocol A workflow utilizing methanol precipitation with a dilution step to ensure peak shape integrity for early-eluting polar carnitines.

Step-by-Step Procedure

-

Preparation: Thaw serum samples on ice. Prepare Precipitation Solution A : 100% Methanol containing 0.1% Formic Acid and Internal Standards (approx. 100 nM concentration).

-

Aliquot: Transfer 50 µL of serum into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Precipitation: Add 200 µL (1:4 ratio) of ice-cold Precipitation Solution A .

-

Mixing: Vortex vigorously for 30 seconds.

-

Protein Aggregation: Incubate at -20°C for 20 minutes . Note: This cold incubation significantly improves protein removal efficiency compared to immediate centrifugation.

-

Centrifugation: Centrifuge at 15,000

g for 10 minutes at 4°C. -

Transfer & Dilution: Transfer 100 µL of the supernatant to a fresh vial. Add 100 µL of Water (0.1% Formic Acid).

-

Why Dilute? Injecting 100% Methanol can cause "solvent breakthrough" where polar carnitines (C0, C2) do not retain on the column. Diluting to 50% MeOH matches the starting mobile phase.

-

-

Analysis: Inject 2-5 µL onto the LC-MS/MS.

Protocol B: Acidified Acetonitrile Extraction

Best for: Lipid-rich serum, maximum protein removal, and long-chain acylcarnitine recovery.

Step-by-Step Procedure

-

Preparation: Prepare Precipitation Solution B : Acetonitrile:Water (90:10) with 0.5% Formic Acid and Internal Standards.

-

Aliquot: Transfer 50 µL of serum into a tube.

-

Precipitation: Add 200 µL (1:4 ratio) of ice-cold Precipitation Solution B .

-

Mixing: Vortex vigorously for 60 seconds.

-

Centrifugation: Centrifuge at 15,000

g for 10 minutes at 4°C. -

Evaporation (Critical Step): Transfer the supernatant to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Note: Acetonitrile is a strong eluent. Direct injection often ruins chromatography for this class of compounds. Evaporation allows reconstitution in a weaker solvent.

-

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Vortex well (5 mins) to ensure long-chain species (C16, C18) are resolubilized.

-

Analysis: Inject 5-10 µL onto the LC-MS/MS.

Critical Parameters & Troubleshooting

Solvent Comparison Table

| Feature | Methanol (Protocol A) | Acetonitrile (Protocol B)[4] |

| Protein Removal | Moderate (~98%) | High (>99%) |

| Supernatant Clarity | Good | Excellent |

| Short-Chain Recovery | Excellent | Good |

| Long-Chain Recovery | Good | Excellent (if acidified) |

| Workflow Speed | Fast (No dry down) | Slower (Requires dry down) |

| Chromatography Risk | Low (if diluted) | High (if not dried/diluted) |

Troubleshooting Logic Map

Caption: Decision tree for troubleshooting common acylcarnitine profiling issues.

Stability Warning

Acylcarnitines are liable to hydrolysis.[5][6]

-

Never leave serum at Room Temperature for >2 hours.

-

Always process on ice.

-

Freeze-Thaw: Limit to 2 cycles. If multiple analyses are needed, aliquot serum upon initial thaw.

LC-MS/MS Method Summary (Reference)

To ensure the protocol is self-validating, use these standard chromatographic conditions:

-

Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Agilent Zorbax Eclipse Plus C18.

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.[1][7][8]

-

Gradient:

-

0-1 min: 1% B (Hold for polar retention)

-

1-8 min: 1% -> 99% B

-

8-10 min: 99% B (Wash)

-

10-12 min: 1% B (Re-equilibrate)

-

References

-

Waters Corporation. MetaboQuan-R for Acylcarnitines in Human Serum. Application Note. [Link]

-

Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid. Application Note 5994-0437EN. [Link]

-

Mörlein, D., et al. (2005). Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry. Clinical Chemistry.[2][3][9][10][11] [Link]

-

Want, E. J., et al. (2006). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry.[2][3][4][5][6][7][9][10][11][12][13] [Link]

Sources

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. erepo.uef.fi [erepo.uef.fi]

- 4. agilent.com [agilent.com]

- 5. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 9. isotope.com [isotope.com]

- 10. biotage.com [biotage.com]

- 11. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]

- 12. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Arachidonoyl-L-carnitine-d3 deuterated standard for normalization

An Application Guide for the Quantitative Analysis of Arachidonoyl-L-carnitine using its Deuterated Standard for Normalization

Authored by: A Senior Application Scientist

Introduction: The Significance of Quantifying Arachidonoyl-L-carnitine

Arachidonoyl-L-carnitine, a long-chain acylcarnitine, is a critical metabolite in cellular energy metabolism. It is formed by the esterification of L-carnitine with arachidonic acid, a polyunsaturated omega-6 fatty acid. L-carnitine and its acylated derivatives are essential for transporting long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, the primary process for cellular energy generation from fat.[1][2] Consequently, the concentration profile of acylcarnitines, including Arachidonoyl-L-carnitine, can serve as a powerful biomarker, offering insights into the state of fatty acid metabolism and highlighting perturbations associated with various metabolic disorders.[3][4]

Accurate and precise quantification of these biomarkers in complex biological matrices such as plasma or tissue is an analytical imperative for meaningful clinical research and drug development. The inherent complexity of these samples, however, introduces significant challenges, including ion suppression, extraction inefficiencies, and instrument variability. To overcome these obstacles, the gold standard in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This guide provides a detailed framework for the use of Arachidonoyl-L-carnitine-d3, a deuterated analog, as the ideal internal standard for the robust quantification of endogenous Arachidonoyl-L-carnitine.

The Scientific Rationale: Causality in Methodological Choices

The trustworthiness of a quantitative method hinges on its ability to control for analytical variability. The use of a deuterated internal standard is the cornerstone of this control.

Why a Stable Isotope-Labeled Internal Standard is Essential

An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from extraction to detection.[5] Arachidonoyl-L-carnitine-d3 is structurally identical to the native analyte, with the sole difference being the replacement of three hydrogen atoms with their heavier deuterium isotopes. This subtle mass shift (+3 Da) makes it distinguishable by the mass spectrometer, yet it confers near-identical physicochemical properties.

This ensures that the internal standard:

-

Experiences the same extraction recovery: Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.

-

Undergoes the same chromatographic elution: Both compounds travel through the LC column and elute at the same time.

-

Exhibits identical ionization efficiency: Both are ionized with the same effectiveness in the mass spectrometer's source. Critically, it corrects for "matrix effects," where other molecules in the sample can suppress or enhance the ionization of the target analyte.